2-[(5-Bromo-2-hydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
2-[(5-BROMO-2-HYDROXYPHENYL)(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)METHYL]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes bromine, hydroxyl, and cyclohexenyl groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-BROMO-2-HYDROXYPHENYL)(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)METHYL]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 5-bromo-2-hydroxyacetophenone with various reagents to introduce the cyclohexenyl and dimethyl groups . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
2-[(5-BROMO-2-HYDROXYPHENYL)(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)METHYL]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations[4][4].
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-[(5-BROMO-2-HYDROXYPHENYL)(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)METHYL]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(5-BROMO-2-HYDROXYPHENYL)(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)METHYL]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and bromine groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxyacetophenone: Shares the bromine and hydroxyl groups but lacks the cyclohexenyl and dimethyl groups.
2,5-Dibromo-2-hydroxyacetophenone: Contains two bromine atoms and a hydroxyl group, making it more reactive in certain substitution reactions.
Uniqueness
2-[(5-BROMO-2-HYDROXYPHENYL)(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)METHYL]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C23H27BrO5 |
---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
2-[(5-bromo-2-hydroxyphenyl)-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C23H27BrO5/c1-22(2)8-15(26)20(16(27)9-22)19(13-7-12(24)5-6-14(13)25)21-17(28)10-23(3,4)11-18(21)29/h5-7,19-20,25,28H,8-11H2,1-4H3 |
InChI Key |
XWVVLNASOXHMDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C(C2=C(C=CC(=C2)Br)O)C3=C(CC(CC3=O)(C)C)O)C |
Origin of Product |
United States |
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